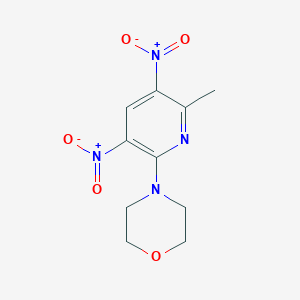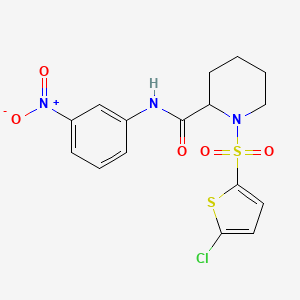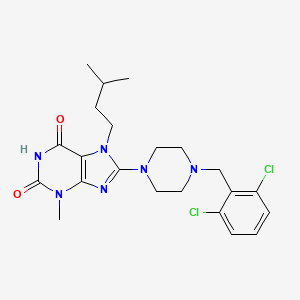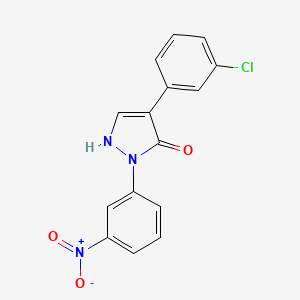![molecular formula C19H14F6N2OS B2576193 (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone CAS No. 862826-70-8](/img/structure/B2576193.png)
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C19H14F6N2OS and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potential as an antimicrobial agent. Its structure, which includes an imidazole ring, is similar to other compounds that have been synthesized and evaluated for antimicrobial potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The presence of the benzylsulfanyl group may contribute to its efficacy.
Antioxidant Properties
Compounds with similar structures have been linked to antioxidant activities. These activities are crucial in combating oxidative stress, which can lead to cellular damage and is associated with various diseases . The trifluoromethyl groups may enhance these properties, making the compound a candidate for further research in oxidative stress-related conditions.
Antitumor Potential
The structural features of this compound, particularly the imidazole and benzylsulfanyl groups, are found in other molecules that have shown antitumor activities. This suggests that it could be explored for its potential in cancer therapy, possibly as a part of combination treatments to enhance efficacy .
Neuroprotective Effects
Research on similar compounds has indicated that they can affect acetylcholinesterase (AchE) activity. AchE is a principal enzyme in the cholinergic nervous system, and its inhibition can lead to neuroprotective effects, which might be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Applications
The compound’s structure is conducive to anti-inflammatory activity. This is based on the biological activities of indole derivatives, which share some structural similarities. Such compounds have been used to develop new drugs with anti-inflammatory properties .
Antidepressant Uses
Compounds with an imidazole ring have been associated with antidepressant effects. This suggests that the compound could be investigated for its potential use in the treatment of depression, leveraging its unique chemical structure to interact with neurological pathways .
Antiparasitic Effects
The benzylsulfanyl and imidazole components are also found in compounds with antiparasitic activities. This indicates a possible application in the development of treatments for parasitic infections, where the compound could interfere with the life cycle of the parasite .
Antidiabetic Potential
Indole derivatives, which are structurally related to this compound, have shown antidiabetic activities. This opens up the possibility of researching the compound’s utility in managing diabetes, potentially through its interaction with biological pathways involved in glucose metabolism .
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2OS/c20-18(21,22)14-8-13(9-15(10-14)19(23,24)25)16(28)27-7-6-26-17(27)29-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQCHJZPYPYLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2576111.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2576112.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)



![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)

![3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2576123.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2576127.png)
![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576130.png)

